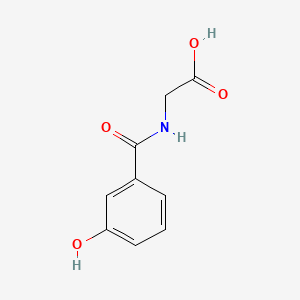

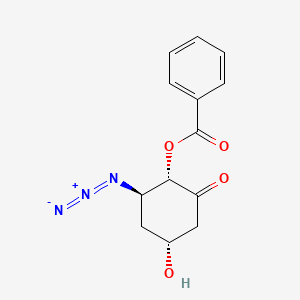

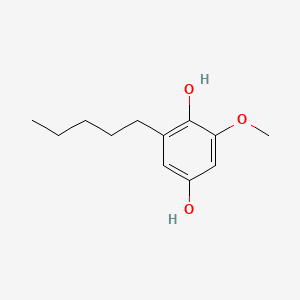

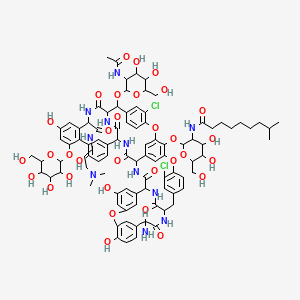

![molecular formula C16H24N2O5 B1677191 2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid CAS No. 70267-76-4](/img/structure/B1677191.png)

2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid” is also known as Bestatin . It is a competitive protease inhibitor and is an inhibitor of aminopeptidase B, leukotriene A4 hydrolase, and aminopeptidase N . It is being studied for use in the treatment of acute myelocytic leukemia .

Molecular Structure Analysis

The molecular formula of this compound is C16H24N2O4 . The molecular weight is 308.373 . The compound has a NON-POLYMER type . The Isomeric SMILES notation is CC©CC@@HO)NC(=O)C@HN)O .Physical And Chemical Properties Analysis

The compound has a formal charge of 0 . It consists of 46 atoms, 3 of which are chiral atoms . It has 46 bonds, 6 of which are aromatic bonds .Aplicaciones Científicas De Investigación

Synthesis and Resolution in Amino Acids Research

Amino acids, including derivatives similar to 2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid, are crucial in the synthesis and resolution of bioactive molecules. For instance, the synthesis and resolution of L-forms of specific amino acids, which are constituent amino acids in AM-toxins, involve processes that could potentially overlap with the handling of this compound. These processes include hydrolysis and decarboxylation techniques for deriving targeted amino acids, demonstrating the compound's relevance in synthesizing and understanding biological toxins (Shimohigashi, Lee, & Izumiya, 1976).

Fluorinated α-Amino Acids Synthesis

The synthesis of fluorinated α-amino acids employs strategies that may also be applicable to this compound. These strategies include diastereoselective alkylation, which is crucial for creating bioactive compounds with specific stereochemical configurations. Such methodologies offer insights into designing and synthesizing analogs of this compound for research and therapeutic purposes (Laue, Kröger, Wegelius, & Haufe, 2000).

Microbial Production and Metabolism

In the realm of microbiology, derivatives akin to this compound have been studied for their roles in microbial metabolism and production processes. For example, certain amino acid derivatives act as vitamin B12 antimetabolites, affecting microbial growth and metabolism. This highlights the compound's potential in studying microbial pathways and developing antimicrobial strategies (Perlman et al., 1977).

Biofuel Production from Microorganisms

The synthesis of pentanol isomers through microbial fermentation demonstrates the potential application of amino acid substrates in biofuel production. This area of research may benefit from understanding and utilizing derivatives like this compound, as they contribute to the foundational knowledge of microbial fermentation processes and the production of valuable chemical compounds (Cann & Liao, 2009).

Mecanismo De Acción

Direcciones Futuras

The compound is being studied for use in the treatment of acute myelocytic leukemia . It is also used as an adjuvant therapy for acute and chronic myelonous leukemia, lung cancer, and nasopharyngeal cancer . It is also used to treat hypercholesterolemia . Future research may explore these and other potential applications.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid' involves the protection of the functional groups followed by the coupling of the amino acids to form the desired compound.", "Starting Materials": [ "4-hydroxyphenylacetic acid", "L-leucine", "L-threonine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Triethylamine (TEA)", "Methanol (MeOH)", "Dichloromethane (DCM)", "Ethyl acetate", "Acetic anhydride", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)" ], "Reaction": [ "Protection of the carboxylic acid group of L-threonine with acetic anhydride and NaOH", "Protection of the phenol group of 4-hydroxyphenylacetic acid with ethyl acetate and NaOH", "Coupling of the protected L-threonine and 4-hydroxyphenylacetic acid using DCC and NHS in DCM", "Deprotection of the protected groups using NaOH and HCl", "Coupling of the resulting amino acid intermediate with L-leucine using DCC and DIPEA in DCM", "Deprotection of the protected groups using NaOH and HCl", "Purification of the final product using column chromatography with a solvent system of MeOH and TEA", "Crystallization of the purified product from a mixture of MeOH and water", "Drying and characterization of the final product using NMR and IR spectroscopy" ] } | |

Número CAS |

70267-76-4 |

Fórmula molecular |

C16H24N2O5 |

Peso molecular |

324.37 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C16H24N2O5/c1-9(2)7-13(16(22)23)18-15(21)14(20)12(17)8-10-3-5-11(19)6-4-10/h3-6,9,12-14,19-20H,7-8,17H2,1-2H3,(H,18,21)(H,22,23)/t12-,13+,14+/m1/s1 |

Clave InChI |

FRMXVEDKXFUWRZ-RDBSUJKOSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=C(C=C1)O)N)O |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)O)N)O |

SMILES canónico |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)O)N)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

OH-Ubenimex; p-Hydroxybestatin; p-Hydroxyubenimex; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.